molecular formula C21H17ClN4O5S B2435957 (5-(2-Chloro-4-nitrophenyl)furan-2-yl)(4-(2-nitrophenyl)piperazin-1-yl)methanethione CAS No. 941942-97-8

(5-(2-Chloro-4-nitrophenyl)furan-2-yl)(4-(2-nitrophenyl)piperazin-1-yl)methanethione

Cat. No.: B2435957
CAS No.: 941942-97-8
M. Wt: 472.9
InChI Key: YGEPLWZNGAQGGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule with multiple functional groups, including a furan ring, a piperazine ring, and nitrophenyl groups. These functional groups suggest that the compound could have interesting chemical properties and reactivity .


Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the presence of the furan and piperazine rings, as well as the nitrophenyl groups. These groups could potentially engage in various intra- and intermolecular interactions, influencing the overall shape and properties of the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrophenyl groups could potentially make the compound more electron-deficient, influencing its reactivity .

Scientific Research Applications

  • Biological Evaluation and Antibacterial Agents : A related compound, 1-(4-chlorophenyl)-3-(4-substituted phenyl)-5-(5-(4-nitrophenyl) furan-2-yl)-4,5-dihydro-1H-pyrazole, has been synthesized and evaluated for its antiinflammatory and antibacterial activities. Compounds from this series exhibited significant in vivo antiinflammatory and potent antibacterial activity, suggesting potential as molecular templates for developing antiinflammatory drugs (Ravula et al., 2016).

  • Antidepressant and Antianxiety Activities : Novel derivatives of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine have shown antidepressant and antianxiety activities. This suggests potential therapeutic applications for mental health disorders (Kumar et al., 2017).

  • Corrosion Inhibition in Mild Steel : Certain compounds, including [4-(4-aminobenzoyl) piperazin-1-yl) (furan-2-yl) methanone, have been found effective as corrosion inhibitors for mild steel in acidic medium. This points to potential applications in industrial maintenance and preservation (Singaravelu et al., 2022).

  • Anti-Tuberculosis Agent Development : Analogues of 5-nitro-furan-2-carboxylic acid 4-(4-benzyl-piperazin-1-yl)-benzylamide, a compound with structural similarities, have been synthesized to improve bioavailability, retaining strong anti-tuberculosis activity (Tangallapally et al., 2006).

  • Anti-Leishmanial Activity : New nitroaromatic compounds with structures akin to the compound have been synthesized and evaluated for their in vitro anti-leishmanial activity. Some of these compounds have shown promising activity against Leishmania infantum, highlighting their potential as anti-leishmanial drugs (Dias et al., 2015).

  • Antimicrobial and Antiviral Activities : Urea and Thiourea derivatives of Piperazine doped with Febuxostat have been synthesized, displaying promising antimicrobial and antiviral activities. This indicates potential applications in combating infectious diseases (Reddy et al., 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on its specific biological target .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it showed promise as a drug, future research could focus on optimizing its structure for better efficacy and safety .

Properties

IUPAC Name

[5-(2-chloro-4-nitrophenyl)furan-2-yl]-[4-(2-nitrophenyl)piperazin-1-yl]methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O5S/c22-16-13-14(25(27)28)5-6-15(16)19-7-8-20(31-19)21(32)24-11-9-23(10-12-24)17-3-1-2-4-18(17)26(29)30/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGEPLWZNGAQGGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2[N+](=O)[O-])C(=S)C3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.